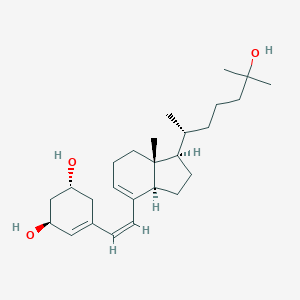

1,25-Dihydroxy-19-norprevitamin D3

Description

Overview of the Vitamin D Endocrine System and its Pleiotropic Actions

The actions of the vitamin D endocrine system are described as pleiotropic, meaning they are diverse and affect multiple tissues and cellular processes throughout the body. nih.govnih.govresearchgate.net This widespread influence is facilitated by the presence of the vitamin D receptor (VDR) in nearly all human tissues. rowan.edunih.gov

The primary and most well-understood function of the vitamin D endocrine system is the regulation of calcium and phosphorus homeostasis. nih.govcambridge.org This is crucial for maintaining skeletal health and integrity. researchgate.net The active form of vitamin D, 1,25(OH)2D3, stimulates the intestinal absorption of dietary calcium and phosphate (B84403). nih.govresearchgate.net It also works in concert with parathyroid hormone (PTH) to regulate calcium levels in the blood by influencing its release from bones and reabsorption by the kidneys. cambridge.org Inadequate vitamin D levels lead to impaired mineralization of the skeleton. karger.com

Key non-classical roles include:

Cellular Differentiation and Anti-Proliferation: Vitamin D plays a significant role in regulating cell growth and development. nih.govkarger.com It can inhibit the proliferation of both normal and cancerous cells and promote their differentiation into mature, functional cells. endocrine-abstracts.orgnumberanalytics.com This has led to research into its potential for cancer prevention and treatment. nih.govkarger.com

Immunomodulation: The vitamin D system is a potent modulator of the immune system. nih.govnih.gov The VDR is present on various immune cells, including T cells, B cells, and macrophages. nih.gov Active vitamin D can regulate both the innate and adaptive immune responses, for instance by stimulating the production of antimicrobial peptides. nih.govendocrine-abstracts.org This immunomodulatory capacity has implications for autoimmune diseases and infections. nih.govnih.gov

Rationale for the Development of Vitamin D Analogs with Modified Activity Profiles

While the natural vitamin D hormone, 1,25(OH)2D3, possesses a broad spectrum of beneficial biological activities, its therapeutic application for non-classical purposes is often hindered by a significant side effect. nih.govnih.gov

Addressing Hypercalcemic Effects of Natural Hormone

A major limitation of using the natural vitamin D hormone at the higher doses required for its anti-proliferative and immunomodulatory effects is the risk of hypercalcemia. nih.govresearchgate.netnih.gov Hypercalcemia, an elevated level of calcium in the blood, can lead to a range of health problems, including kidney stones, bone weakness, and disruptions in heart and brain function. hyperparathyroidmd.commedicalnewstoday.com This is because the potent calcemic activity of the natural hormone is intrinsically linked to its other functions. nih.gov Excessive intake of vitamin D can lead to increased calcium absorption from the intestine and mobilization of calcium from bones, resulting in hypercalcemia. nih.govresearchgate.netnih.gov

Pursuit of Selective Biological Activities

The challenge of hypercalcemia has driven the development of synthetic vitamin D analogs. nih.govresearchgate.net The primary goal is to create compounds that exhibit a clear separation between their therapeutic properties and their calcemic effects. nih.gov Researchers aim to design molecules that retain or even enhance the desired anti-proliferative, pro-differentiating, or immunomodulatory activities of the natural hormone while having a reduced impact on calcium metabolism. nih.govacs.org This pursuit of selective biological activities has led to the synthesis of thousands of vitamin D analogs. acs.org These analogs often feature structural modifications to the A-ring, side chain, or central CD-ring of the vitamin D molecule. nih.govnih.gov

Historical Context of 1,25-Dihydroxy-19-norprevitamin D3 Discovery and Early Research

The development of 19-nor-vitamin D3 derivatives, which lack the exocyclic methylene (B1212753) group at carbon 19 (C19), has been a significant area of focus in the quest for less calcemic vitamin D analogs. nih.gov One such analog is paricalcitol, chemically known as 19-nor-1,25-dihydroxyvitamin D2, which was patented in 1989 and approved for medical use in 1998. wikipedia.org

Early research on 19-nor analogs, including those related to this compound, aimed to understand how modifications to the A-ring of the vitamin D molecule would affect its biological activity. nih.gov For instance, the synthesis and evaluation of a 1α,25-dihydroxy-19-norvitamin D3 analogue with a "frozen" A-ring conformation was undertaken to explore the relationship between the molecule's shape and its function. nih.gov These early studies were crucial in establishing the structure-activity relationships of this class of compounds and their interaction with the vitamin D receptor. nih.gov A key finding from in vitro studies was that the introduction of certain substituents into the 1α,25-dihydroxy-19-norvitamin D3 molecule could significantly alter its affinity for the VDR. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

144699-06-9 |

|---|---|

Molecular Formula |

C26H42O3 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]cyclohex-4-ene-1,3-diol |

InChI |

InChI=1S/C26H42O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h8-10,15,18,21-24,27-29H,5-7,11-14,16-17H2,1-4H3/b10-9-/t18-,21-,22-,23-,24+,26-/m1/s1 |

InChI Key |

PSOPCTKNOIODDD-GTBJOIOPSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC=C2/C=C\C3=C[C@H](C[C@@H](C3)O)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C |

Synonyms |

1,25-dihydroxy-19-norprevitamin D3 1alpha,25-(OH)2-19-nor-previtamin D3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,25 Dihydroxy 19 Norprevitamin D3

Foundational Synthetic Routes to 1,25-Dihydroxy-19-norprevitamin D3

The construction of the this compound scaffold is most efficiently achieved through convergent synthetic routes. These strategies involve the independent synthesis of the A-ring and the CD-ring systems, which are then coupled to form the final molecule. mdpi.com

Convergent Synthesis Strategies

Convergent syntheses offer a flexible and efficient approach to this compound and its analogs. A common strategy involves the preparation of an A-ring synthon, often a phosphine (B1218219) oxide, and a CD-ring fragment, typically a ketone known as Grundmann's ketone. mdpi.com These two key intermediates are then joined together in a crucial coupling step. This modular approach allows for the introduction of various modifications to either the A-ring or the CD-ring/side chain portion of the molecule independently, facilitating the generation of a diverse library of analogs for structure-activity relationship studies. mdpi.compnas.org

For instance, a widely used convergent approach involves the Wittig-Horner reaction between an A-ring phosphine oxide and a 25-hydroxy protected Grundmann's ketone. mdpi.com This method has proven to be suitable for large-scale preparations. mdpi.com

Key Coupling Reactions (e.g., Wittig-Horner, Sonogashira, Stille)

Several powerful coupling reactions are employed to connect the A-ring and CD-ring fragments in the synthesis of 19-norprevitamin D3 analogs.

Wittig-Horner Reaction: This is a cornerstone reaction in vitamin D synthesis. organic-chemistry.orgwikipedia.org It involves the reaction of a phosphonate (B1237965) carbanion (derived from an A-ring phosphine oxide) with the CD-ring ketone (Grundmann's ketone) to form the characteristic triene system of vitamin D. mdpi.comorganic-chemistry.orgwikipedia.org The Wittig-Horner reaction generally provides good yields and is a reliable method for constructing the C6-C7 double bond. mdpi.comnih.gov A key advantage of the Horner-Wadsworth-Emmons variant is the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.orgyoutube.com

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne is another valuable tool. nih.govacs.org In the context of vitamin D synthesis, it can be used to couple an A-ring enyne synthon with a CD-ring vinyl triflate. pnas.org This approach allows for the formation of the triene system in a single step. pnas.orgnih.gov

Stille Coupling: The Stille reaction, a palladium-catalyzed coupling of an organotin compound with an organic halide or triflate, has also been utilized. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.org

Julia-Kocienski Olefination: This modified Julia olefination is another method used to construct the diene unit between the A-ring and the CD-ring. mdpi.com

Chemoenzymatic Approaches for A-Ring Intermediates

Chemoenzymatic methods offer a powerful strategy for the synthesis of chiral A-ring intermediates. Enzymes, particularly lipases, can be used in organic solvents to perform highly regioselective and enantioselective transformations. researchgate.netresearchgate.net This approach is valuable for introducing specific functionalities and controlling the stereochemistry of the A-ring.

For example, Candida antarctica lipase (B570770) (CAL) has been successfully used for the regioselective alkoxycarbonylation of A-ring precursors of 1α,25-dihydroxyvitamin D3. researchgate.net This enzymatic step can be part of a two-step chemoenzymatic strategy to create A-ring carbamate (B1207046) derivatives. researchgate.net These enzymatic reactions are typically carried out under mild conditions, offering an advantage over purely chemical methods. researchgate.net The use of natural starting materials like D-glucose as a chiral template, combined with enzymatic reactions, provides a cost-effective and enantioselective route to A-ring synthons. nih.gov

A-Ring Modifications of 19-norprevitamin D3 Analogs

Modifications to the A-ring of 19-norprevitamin D3 analogs are a major focus of research, as substituents at various positions can significantly impact biological activity. The C-2 position has been a particularly fruitful site for modification. acs.orgnih.gov

Introduction of Substituents at C-2 (e.g., 2-hydroxymethyl, 2-methyl, 2-methylene, 2α-ethyl, 2α-substituted-14-epi)

A wide array of substituents has been introduced at the C-2 position of the A-ring to explore structure-activity relationships.

2-Hydroxymethyl: The introduction of a hydroxymethyl group at C-2 has been explored in the synthesis of 19-norvitamin D analogs. nih.gov

2-Methyl: Both 2α- and 2β-methyl substituted analogs have been synthesized. mdpi.comnih.gov The synthesis often involves the hydrogenation of a 2-methylene intermediate. mdpi.com

2-Methylene: The 2-methylene group is a common modification and can be introduced via Wittig-Horner coupling with the appropriate A-ring phosphine oxide. mdpi.com A number of 2-methylene-19-norvitamin D analogs have been prepared and evaluated. acs.org

2α-Ethyl: Elongation of the alkyl group at C-2 to an ethyl group has also been investigated. acs.org

2α-Substituted-14-epi: The combination of A-ring modifications with changes in the CD-ring, such as the 14-epi configuration, has led to the synthesis of novel analogs. nih.gov For instance, 14-epi-19-nortachysterol derivatives with C-2 substituents have been synthesized and shown to have notable stability and VDR binding affinity. acs.org

| Substituent at C-2 | Synthetic Approach | Reference |

| 2-Hydroxymethyl | Convergent synthesis using modified Julia olefination | nih.gov |

| 2-Methyl (α/β) | Hydrogenation of 2-methylene precursor | mdpi.comnih.gov |

| 2-Methylene | Wittig-Horner coupling | mdpi.com |

| 2α-Ethyl | Elongation of C-2 alkyl group | acs.org |

| 2α-Substituted-14-epi | Combination of A-ring and CD-ring modifications | nih.gov |

Stereochemical Considerations in A-Ring Synthesis (e.g., 2α/2β-stereoisomers)

The stereochemistry of substituents on the A-ring, particularly at the C-2 position, is crucial for biological activity. The 2α and 2β stereoisomers often exhibit different biological profiles. acs.orgmdpi.comnih.gov Therefore, controlling the stereoselectivity during the synthesis is of paramount importance.

The stereochemical outcome of the coupling reaction between the A-ring and CD-ring fragments can be influenced by the nature of the substituent at C-2. mdpi.com For example, in the Julia-Kocienski type coupling, the steric bulk of the C-2 substituent can dictate the preferential formation of either the 2α or 2β product. mdpi.com Smaller substituents at C-2 may favor the formation of the 2β isomer, while larger substituents can lead to the 2α isomer. mdpi.com

The synthesis of stereochemically pure 2α- and 2β-isomers often requires careful planning of the synthetic route, including the use of chiral starting materials like (-)-quinic acid or D-glucose, and stereoselective reactions. mdpi.commdpi.comnih.gov The separation of diastereomeric mixtures is sometimes necessary to obtain the desired pure stereoisomer. nih.gov

CD-Ring and Side Chain Modifications of 19-norprevitamin D3 Analogs

Modifications Affecting the C-14 Position (e.g., 14-epi stereoisomers)

Epimerization at the C-14 position to create 14-epi stereoisomers represents a significant modification within the CD-ring of 19-norvitamin D3 analogs. The synthesis of these analogs, such as 14-epi-1α,25-dihydroxy-19-norvitamin D3, has been achieved through multi-step chemical transformations. This modification has been shown to influence the interaction with the vitamin D receptor (VDR). For instance, two 14-epi-analogs, 19-nor-14-epi-23-yne-1,25-(OH)2D3 (TX522) and 19-nor-14,20-bisepi-23-yne-1,25-(OH)2D3 (TX527), demonstrated enhanced antiproliferative effects and lower calcemic activity compared to the natural hormone 1,25-dihydroxyvitamin D3.

Crystallographic analysis of TX522 complexed with the human VDR ligand-binding domain revealed that the 14-epi configuration causes a 0.5 angstrom shift in the CD ring. This shift brings the C12 atom into closer contact with Val300 of the receptor. These 14-epi-analogs act as more potent inducers of VDR-coactivator interactions, which may partially explain their superagonistic activity. The synthesis of 2α- and 2β-(3-hydroxypropyl)-7,8-cis-14-epi-1α,25-dihydroxy-19-norvitamin D3 has also been reported, achieved through a Julia-Kocienski coupling reaction to form the diene system.

| Compound/Analog | Key Modification | Synthetic Method Highlight | Observed Effect |

| 14-epi-1α,25-dihydroxy-19-norvitamin D3 | Epimerization at C-14 | Multi-step chemical synthesis | Shifts equilibrium to previtamin form |

| TX522 (19-nor-14-epi-23-yne-1,25-(OH)2D3) | 14-epi configuration, alkyne in side chain | Not detailed | Enhanced antiproliferative effects, lower calcemic activity, stronger VDR-coactivator interaction |

| TX527 (19-nor-14,20-bisepi-23-yne-1,25-(OH)2D3) | 14-epi and 20-epi configuration, alkyne in side chain | Not detailed | Enhanced antiproliferative effects, lower calcemic activity, stronger VDR-coactivator interaction |

| 2α- and 2β-(3-hydroxypropyl)-7,8-cis-14-epi-1α,25-dihydroxy-19-norvitamin D3 | 14-epi configuration, 2-substitution, cis-locked diene | Julia-Kocienski coupling | 2β-isomer showed better VDR binding than 2α-isomer |

Structural Variations at C-9 (e.g., 9-alkylidene)

The introduction of alkylidene groups at the C-9 position has been explored to create analogs with a "reversed" triene system compared to the natural hormone. The synthesis of 9-alkylidene analogs of 19-nor-1α,25-(OH)2D3 involves constructing the conjugated triene moiety by coupling an A-ring synthon (as an enyne anion) with a 9α-substituted Grundmann ketone derivative. researchgate.net Subsequent regioselective dehydration and semihydrogenation under Lindlar conditions yield the desired 9-alkylated 19-norprevitamins, which are then thermally isomerized to the corresponding 9-methylene and 9-ethylidene analogs. researchgate.net

In vitro studies of these C-9 modified analogs have shown varied biological activity. For example, 9-methylene-19-nor-1α,25-(OH)2D3 exhibited some in vitro activity and significant binding affinity to the full-length recombinant rat vitamin D receptor. researchgate.netnih.gov However, in vivo assays indicated only weak calcemic potency in intestinal calcium transport. nih.gov The 9β-methyl-19-nor-1α,25-(OH)2D3 analog was found to be the most active in vitro among a series of tested C-9 substituted compounds. nih.gov

| Analog | C-9 Modification | Synthetic Approach | Key Finding |

| 9-methylene-19-nor-1α,25-(OH)2D3 | Methylene (B1212753) group | Coupling of enyne anion with 9α-substituted Grundmann ketone, followed by isomerization. researchgate.net | Significant VDR binding affinity but weak in vivo calcemic activity. researchgate.netnih.gov |

| 9-ethylidene-19-nor-1α,25-(OH)2D3 | Ethylidene group | Coupling of enyne anion with 9α-substituted Grundmann ketone, followed by isomerization. researchgate.net | Very low in vitro activity. researchgate.net |

| 9β-Methyl-19-nor-1α,25-(OH)2D3 | Methyl group (β-epimer) | Homogeneous hydrogenation with Wilkinson catalyst. nih.gov | Most active in vitro among tested C-9 analogs. nih.gov |

| 9α-Methyl-1α,25-(OH)2D3 | Methyl group (α-epimer) | Coupling of A- and CD-ring fragments. nih.gov | Some in vitro activity, weak calcemic potency. nih.gov |

Conformational Locking of C17-C20 Side Chain

To understand the topology required for binding to the vitamin D receptor, semi-rigid analogs with a conformationally locked C17-C20 bond have been designed and synthesized. These analogs feature minimal structural changes in the side-chain compared to the natural hormone, allowing for a focused study of the impact of conformational restriction. nih.gov A convergent synthesis for these side-chain locked analogs has been described, which notably uses an SN2'-syn displacement of carbamates by cuprates to establish the challenging quaternary stereogenic center at C17. nih.gov

Furthermore, the introduction of a C-20 cyclopropyl (B3062369) group, particularly in conjunction with a 16-ene configuration, imposes increased rigidity on the side chain. nih.gov This modification alters the positioning of the side chain, leading to stronger and additional interactions within the VDR ligand-binding pocket, which can stabilize the active conformation of the receptor. nih.gov

Introduction of Substituents at C-12

Detailed research findings specifically on the introduction of substituents at the C-12 position of this compound were not prominently available in the searched literature. However, modifications in the broader CD-ring area, such as at C-14, have been shown to influence receptor interaction by altering the ring's conformation and proximity to key amino acid residues in the VDR. For instance, the 14-epi configuration brings the C12 atom into closer contact with Val300 of the VDR.

Side-Chain Modifications for Specific Activity Profiles

A wide array of side-chain modifications has been implemented in 19-norvitamin D3 analogs to achieve more specific activity profiles, often aiming to separate the potent cell-differentiating and antiproliferative effects from calcemic activity. nih.govnih.govresearchmap.jp These modifications include altering the length of the side chain, introducing unsaturation, and incorporating various functional groups. researchmap.jpudel.edu

For example, analogs with a double bond between C22 and C23 or an oxygen atom at C22 have been synthesized. While these modifications sometimes lead to reduced VDR binding affinity compared to parent compounds, they can significantly enhance transcriptional activity. The introduction of a fluoroethylidene group at C-2, combined with either a 20R- or 20S-configuration, has also been explored. The E-isomers of these fluorinated analogs showed VDR binding comparable to the natural hormone and were significantly more potent in inducing gene expression.

The introduction of bulky groups, such as an adamantyl group in the side chain, can produce structural changes that destabilize the active conformation of the VDR, leading to partial agonist/antagonist activities. nih.gov In contrast, some side-chain modified analogs are effective in inducing cell differentiation and inhibiting tumor cell proliferation in vitro. nih.gov For instance, the analog 1,25(OH)2-16,23E-diene-26-trifluoro-19-nor-cholecalciferol was found to be a particularly potent inhibitor of clonal proliferation and a strong inducer of myeloid differentiation in leukemia cell lines. researchmap.jp

| Modification Type | Example Analog/Feature | Desired Activity Profile | Key Finding |

| Side Chain Unsaturation | 22,23-double bond | Enhanced transcriptional activity | Significantly more potent in transcriptional activity despite lower VDR binding. |

| Side Chain Heteroatom | 22-oxa | Modulated activity | (20R)-22-oxa analogs were less active than parent compounds. |

| Fluorination | 2-(2'-fluoroethylidene) group | Potent gene induction | E-isomers were 1.2- to 8.6-fold more potent than the natural hormone in inducing gene expression. |

| Bulky Side Chain | Adamantyl group | VDR antagonism | Destabilizes the active protein conformation. nih.gov |

| Combined Modifications | 1,25(OH)2-16,23E-diene-26-trifluoro-19-nor-cholecalciferol | Potent antiproliferative/differentiation agent | ED50 of 4 x 10⁻¹¹ mol/L for inhibiting HL-60 cell proliferation. researchmap.jp |

Isomerization and Conformational Dynamics of this compound and Analogs

A defining characteristic of the vitamin D system is the thermal equilibrium between the previtamin and vitamin forms, which occurs via a nih.govresearchgate.net-antarafacial hydrogen shift. However, in 19-nor analogs, the absence of the C-19 methylene group prevents this isomerization. researchgate.netnih.gov This structural feature effectively "locks" the molecule in the previtamin conformation, providing a unique tool to study the biological activity of the previtamin form itself, independent of its conversion to the vitamin D structure. researchgate.netnih.gov

Studies on dihydroxylated 19-nor-(pre)vitamin D3 have revealed that the locked previtamin form has significantly reduced biological activity. nih.gov For example, 1,25-(OH)2-19-nor-previtamin D3 showed very poor activity (2%) in in vitro assays for cell differentiation and osteocalcin (B1147995) secretion, whereas the corresponding 1,25-(OH)2-19-nor-vitamin D3 analog had activity nearly identical to the natural hormone. nih.gov The affinity of the 19-nor-previtamin D3 analog for the VDR was only 1% of that of 1,25-(OH)2D3. nih.gov This suggests that the vitamin D conformation, not the previtamin conformation, is the one primarily responsible for biological activity through VDR binding. researchgate.net

Suppression ofwikipedia.orgoup.com-Sigmatropic Shift due to 19-nor Structure

A pivotal reaction in the chemistry of vitamin D is the thermal equilibrium between previtamin D and vitamin D, which occurs via a wikipedia.orgoup.com-sigmatropic hydrogen shift. udel.edu This pericyclic reaction involves the migration of a hydrogen atom from the C19-methyl group to C9 across the triene system. wikipedia.orgudel.edu The Woodward-Hoffmann rules predict that this shift proceeds in an antarafacial manner, requiring a specific geometry of the transition state. wikipedia.org

In this compound and its derivatives, the absence of the C19-methylene group fundamentally alters this reactivity. Lacking the C19 hydrogen atoms, these analogs are incapable of undergoing the wikipedia.orgoup.com-sigmatropic shift to form the corresponding vitamin D structure. mdpi.com This inherent structural feature imparts greater thermal stability to 19-nor analogs compared to their C19-containing counterparts. mdpi.com

The influence of substituents at the C19 position on the rate of this sigmatropic shift has been a subject of detailed study. Research has shown that the electronic nature of these substituents can either accelerate or inhibit the rearrangement. For instance, electron-donating groups like a 19-methoxy substituent have been found to accelerate the conversion of previtamin D to vitamin D. udel.edu Conversely, strongly electron-withdrawing groups, such as in 19,19-difluoro analogs, completely inhibit the thermal isomerization. udel.edu These findings underscore the critical role of the C19 position in the dynamic equilibrium of vitamin D compounds.

| C19-Substituent | Effect on wikipedia.orgoup.com-Sigmatropic Shift | Relative Rate of Conversion to Vitamin D | Reference |

|---|---|---|---|

| -CH3 (Wild-type) | Normal rearrangement | Standard | udel.edu |

| -OCH3 | Accelerated | Increased | udel.edu |

| -OCOCH3 | Accelerated | Increased | udel.edu |

| -F, -F | Inhibited | Significantly Decreased / Blocked | udel.edu |

| (none - 19-nor) | Suppressed | Not applicable | mdpi.com |

Photochemical Transformations of 19-norprevitamin D3 Derivatives

The photochemistry of previtamin D3 is characterized by a series of isomerization and cyclization reactions upon exposure to ultraviolet (UV) light. researchgate.netmdpi.com These transformations are crucial in the natural synthesis of vitamin D in the skin and represent potential pathways for the chemical manipulation of its analogs. oup.com Previtamin D3 can undergo reversible cis-trans isomerization around the C5=C6 and C7=C8 double bonds, leading to the formation of tachysterol. researchgate.netmdpi.com Additionally, photochemical ring-closure can occur, yielding the starting material (provitamin D) or another stereoisomer, lumisterol. oup.commdpi.com

These photochemical reactions are also relevant to 19-norprevitamin D3 derivatives. Although the absence of the C19-methylene group prevents the thermal wikipedia.orgoup.com-sigmatropic shift, the diene system in 19-norprevitamin D3 remains susceptible to photochemical transformations. Irradiation of 19-norprevitamin D3 can lead to the formation of 19-nor-tachysterol and 19-nor-lumisterol, analogous to the photochemical behavior of previtamin D3. mdpi.com The specific products and their ratios are dependent on the wavelength of light used for irradiation. researchgate.netmdpi.com

The Sonogashira coupling reaction has been utilized in the synthesis of novel 14-epi derivatives of 19-nor-1α,25(OH)2-previtamin D3 and 19-nor-1α,25(OH)2-tachysterol D3, highlighting the accessibility of these photochemically related isomers for further biological investigation. nih.gov

| Starting Material | Photochemical Product | Type of Reaction | Reference |

|---|---|---|---|

| Previtamin D3 | Tachysterol | Cis-trans isomerization | mdpi.com |

| Previtamin D3 | Lumisterol | Ring closure | oup.com |

| Previtamin D3 | Provitamin D | Ring closure | mdpi.com |

| 19-norprevitamin D3 | 19-nor-Tachysterol | Cis-trans isomerization | nih.gov |

| 19-norprevitamin D3 | 19-nor-Lumisterol | Ring closure | mdpi.com |

Molecular and Cellular Biology of 1,25 Dihydroxy 19 Norprevitamin D3 Action

Vitamin D Receptor (VDR) Interactions

The binding of 1,25-dihydroxy-19-norprevitamin D3 to the VDR is a critical first step in its mechanism of action. This interaction occurs within a specific region of the VDR known as the ligand-binding domain (LBD). nih.gov

The VDR possesses a high affinity for its natural ligand, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.gov The recognition and binding of vitamin D analogs, including this compound, to the LBD are crucial for their biological activity. While the specific binding affinity of this compound for the VDR has been a subject of study, it is established that even analogs with extremely low binding affinity for the VDR can exhibit potent transcriptional activity. nih.gov This suggests a complex relationship between binding affinity and the ultimate biological response. The conformation of the A-ring of the vitamin D molecule plays a significant role in VDR binding. nih.gov

The binding affinity of various vitamin D analogs to the VDR can differ significantly. For instance, some singly dehydroxylated A-ring analogs of 19-nor-1α,25-dihydroxyvitamin D3 exhibit extremely low binding affinity for the VDR, yet they demonstrate potent biological activities, in some cases greater than or equivalent to the natural hormone, 1α,25(OH)2D3. nih.govnih.gov In contrast, an analog of 1α,25-dihydroxy-19-norvitamin D3 with the 1α-hydroxy group fixed in the axial position shows virtually no ability to bind to the VDR. nih.gov Another analog, 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3, demonstrates a rapid association with the VDR, similar to that of 1,25(OH)2D3. nih.gov

Table 1: Relative Binding Affinity of Selected Vitamin D Analogs for the Vitamin D Receptor (VDR)

| Compound | Relative Binding Affinity for VDR |

|---|---|

| 1α,25-Dihydroxyvitamin D3 (1,25(OH)2D3) | 100% (Reference) |

| 19-nor-1α,25-Dihydroxyvitamin D2 | Similar to 1α,25(OH)2D3 in some assays nih.gov |

| Singly dehydroxylated A-ring analogs of 19-nor-1α,25-dihydroxyvitamin D3 | Extremely low nih.gov |

| 1α,25-dihydroxy-19-norvitamin D3 with fixed axial 1α-OH | Practically devoid of binding ability nih.gov |

| 2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 | Rapid association similar to 1,25(OH)2D3 nih.gov |

X-ray crystallography has provided detailed insights into the binding of ligands to the VDR's ligand-binding domain. nih.gov These studies have revealed that in complexes with the natural hormone, 1α,25(OH)2D3, and its side-chain analogs, the vitamin D molecule adopts a β-chair conformation with the 1α-hydroxyl group in an equatorial orientation. nih.gov This specific conformation is thought to be crucial for effective binding. However, for many of these ligands, interconversion between different A-ring conformations is possible in solution. nih.gov

The binding of vitamin D compounds to the VDR is stabilized by a network of hydrogen bonds and hydrophobic interactions. The 1α-hydroxyl group is considered essential for VDR-mediated gene expression, as it forms a critical hydrogen bond within the ligand-binding pocket. nih.govnih.gov The conformation of the A-ring influences the positioning of this hydroxyl group, with the equatorial orientation being favored for optimal interaction. nih.gov

Genomic Signaling Pathways Initiated by this compound

Upon binding of a ligand like this compound, the VDR undergoes a conformational change that initiates a series of events leading to the regulation of target gene transcription. nih.gov

After ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR). mdpi.comnih.govnih.gov This VDR-RXR heterodimer then translocates to the nucleus. nih.govwustl.edu The formation of this heterodimer is a crucial step in the genomic signaling pathway, as it is the heterodimeric complex that recognizes and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. nih.govnih.gov The binding of 1,25(OH)2D3 to the VDR enhances the formation and stability of the VDR-RXR heterodimer, which in turn increases its affinity for VDREs. nih.govresearchgate.net This interaction with VDREs ultimately leads to the recruitment of co-activator or co-repressor proteins, thereby modulating the transcription of specific genes. mdpi.comnih.gov

Interaction with Vitamin D Response Elements (VDREs)

The genomic actions of 1,25(OH)2D3 are initiated by its binding to the VDR. nih.gov This binding induces a conformational change in the VDR, facilitating its heterodimerization with the retinoid X receptor (RXR). nih.gov This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the regulatory regions of target genes. nih.govnih.gov VDREs are typically composed of two hexameric half-sites separated by a three-base pair spacer. nih.gov The binding of the VDR-RXR heterodimer to VDREs serves as a platform for the recruitment of a variety of coregulatory proteins. nih.gov These coregulators, which include both coactivators and corepressors, are essential for modifying chromatin structure and influencing the transcriptional machinery, ultimately leading to either the activation or suppression of gene transcription. nih.gov

Transcriptional Regulation of Target Genes (e.g., Cyp24a1, S100g, Trpv6, Atp2b1)

The interaction of the VDR-RXR complex with VDREs directly influences the expression of a multitude of genes involved in various physiological processes, most notably calcium homeostasis. nih.gov Key target genes regulated by 1,25(OH)2D3 include:

Cyp24a1 (24-hydroxylase): This gene encodes the enzyme responsible for the catabolism of 1,25(OH)2D3, representing a classic negative feedback loop. wustl.edu Induction of Cyp24a1 by 1,25(OH)2D3 leads to the inactivation of the hormone, thereby tightly controlling its cellular levels. wustl.edu

S100g (Calbindin-D9k): This gene encodes a calcium-binding protein that plays a significant role in intestinal calcium absorption. nih.gov

Trpv6 (Transient Receptor Potential Cation Channel, Subfamily V, Member 6): This gene encodes a key calcium channel in the intestine, facilitating the initial entry of dietary calcium into enterocytes. nih.gov

Atp2b1 (Plasma Membrane Calcium-Transporting ATPase 1): This gene encodes a pump that actively transports calcium out of the enterocyte into the bloodstream. nih.gov

The coordinated regulation of these genes by 1,25(OH)2D3 ensures efficient intestinal calcium absorption and maintenance of systemic calcium balance. nih.gov Studies in mouse models have confirmed that 1,25(OH)2D3 treatment alters the expression of a large cohort of genes in the duodenum, with a significant enrichment for those involved in calcium regulation. nih.gov

Modulation of Gene Expression Profiles

The influence of 1,25(OH)2D3 extends beyond a small set of calcium-regulating genes. High-throughput genomic technologies, such as microarray analysis, have revealed that 1,25(OH)2D3 modulates the expression of a vast and diverse array of genes in a cell- and tissue-specific manner. nih.govnih.gov These widespread changes in gene expression profiles form the molecular basis for the diverse physiological effects of vitamin D, which include regulation of cellular differentiation, proliferation, and immune function. nih.gov For instance, in cancer cells, 1,25(OH)2D3 can induce changes in gene expression that lead to growth inhibition. nih.gov Similarly, in immune cells, it can modulate the expression of genes involved in immune responses. nih.gov The specific set of genes regulated by 1,25(OH)2D3 can vary depending on the cellular context and the presence of other signaling molecules, highlighting the complexity of vitamin D signaling. nih.gov

Non-Genomic Signaling Pathways and Rapid Responses

In addition to its well-established genomic actions, 1,25(OH)2D3 can also elicit rapid cellular responses that occur within seconds to minutes and are independent of gene transcription and protein synthesis. nih.govjournalbonefragility.com These non-genomic effects are initiated at the cell membrane and involve a distinct signaling pathway. nih.gov

Membrane-Associated Rapid Response Steroid-Binding Protein (1,25D3-MARRS)

A key player in the non-genomic pathway is a membrane-associated receptor for 1,25(OH)2D3, identified as the 1,25D3-membrane-associated, rapid response steroid-binding (1,25D3-MARRS) protein. nih.gov This protein, also known as ERp57/PDIA3, is distinct from the nuclear VDR. researchgate.net The 1,25D3-MARRS receptor has been identified in various cell types, including intestinal and breast cancer cells. nih.govnih.gov Its expression can influence the cellular response to 1,25(OH)2D3 and its analogs. nih.govresearchgate.net For example, knockdown of the 1,25D3-MARRS receptor in breast cancer cells has been shown to increase their sensitivity to the growth-inhibitory effects of vitamin D analogs. nih.gov

Activation of Intracellular Messengers (e.g., Protein Kinase C, Mitogen-Activated Protein Kinases)

The binding of 1,25(OH)2D3 to the 1,25D3-MARRS receptor triggers a rapid signaling cascade involving the activation of various intracellular second messengers. nih.gov This includes the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These molecules, in turn, can activate protein kinase C (PKC). nih.gov Furthermore, this non-genomic pathway can lead to the activation of mitogen-activated protein kinases (MAPKs), such as the Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) cascades. nih.gov This activation of MAPK pathways can then influence downstream cellular processes, including cell proliferation. nih.gov

Regulation of Calcium Influx and Other Rapid Cellular Events

| Target Gene | Function | Effect of 1,25(OH)2D3 |

| Cyp24a1 | Encodes 24-hydroxylase, which catabolizes 1,25(OH)2D3. | Upregulation |

| S100g | Encodes Calbindin-D9k, a calcium-binding protein involved in intestinal calcium absorption. | Upregulation |

| Trpv6 | Encodes an intestinal calcium channel for dietary calcium uptake. | Upregulation |

| Atp2b1 | Encodes a plasma membrane calcium pump. | Upregulation |

| Pathway | Mediator | Key Events | Response Time |

| Genomic | Nuclear Vitamin D Receptor (VDR) | VDR-RXR heterodimerization, binding to VDREs, recruitment of coregulators, modulation of gene transcription. | Hours to days |

| Non-Genomic | 1,25D3-MARRS | Activation of PLC, PKC, and MAPKs; stimulation of calcium influx. | Seconds to minutes |

Biological Responses at the Cellular Level

The synthetic analog of the hormonally active form of vitamin D3, this compound, elicits a range of biological responses at the cellular level. These effects are primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. nih.govmdpi.commdpi.com The cellular actions of this compound are critical to its potential therapeutic applications, particularly in the contexts of cancer, immune disorders, and bone metabolism.

Induction of Cell Differentiation (e.g., HL-60 human leukemia cells)

This compound is a potent inducer of differentiation in various cell types, with the human promyelocytic leukemia cell line, HL-60, being a classic model for studying this process. psu.edunih.gov When treated with this compound, HL-60 cells undergo a developmental maturation process, transitioning from a proliferative, undifferentiated state to a non-dividing, mature phenotype resembling monocytes or macrophages. nih.govnih.gov

This differentiation is characterized by a series of morphological and functional changes. The cells develop nonspecific acid esterase activity, gain the ability to reduce nitroblue tetrazolium (NBT), and exhibit phagocytic activity. psu.edunih.gov Furthermore, they begin to express specific cell surface markers indicative of monocytic differentiation, such as CD14. researchgate.net The estimated concentration of 1,25(OH)2D3 required to induce half-maximal differentiation (ED50) in HL-60 cells is approximately 5.7 x 10-9 M. psu.edunih.gov This differentiation process is understood to be a receptor-mediated event, with HL-60 cells possessing approximately 4,000 VDR molecules per cell. psu.edunih.gov A sub-clone of these cells, HL-60 Blast, which is resistant to the differentiation-inducing effects, has significantly fewer receptors. psu.edunih.gov

The signaling pathways involved in this differentiation are complex. Studies have shown that 1,25(OH)2D3 can cause a sustained activation of p38 MAPK in HL-60 cells and stimulate phospholipase A2, leading to the release of arachidonic acid. nih.gov

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on HL-60 Cell Differentiation

| Parameter | Observation | Reference |

| Cell Line | Human promyelocytic leukemia (HL-60) | psu.edunih.gov |

| Differentiation Phenotype | Monocyte/Macrophage-like | nih.govnih.gov |

| Functional Changes | Phagocytic activity, NBT reduction, nonspecific acid esterase activity | psu.edunih.gov |

| Surface Marker Expression | Increased CD14 | researchgate.net |

| ED50 for Differentiation | 5.7 x 10-9 M | psu.edunih.gov |

| VDR Molecules per Cell | ~4,000 | psu.edunih.gov |

Inhibition of Cell Proliferation

A key biological response to this compound is the inhibition of cell proliferation. nih.govresearchgate.net This anti-proliferative effect has been observed in a variety of cell types, including both normal and malignant cells. nih.gov For instance, in mesenchymal multipotent cells, this compound has been shown to inhibit cell proliferation in a dose-dependent manner. nih.gov Similarly, it effectively inhibits the growth of primary prostatic epithelial cells. researchgate.net

The mechanisms underlying this growth inhibition are multifaceted and can vary between cell types. nih.gov A common mechanism is the induction of cell cycle arrest, often in the G0/G1 phase, without necessarily inducing apoptosis (programmed cell death). nih.gov This is supported by observations in mesenchymal multipotent cells where the compound decreased the expression of proliferating cell nuclear antigen (PCNA), a key protein in DNA replication. nih.gov

In the context of HL-60 cells, the response to 1,25(OH)2D3 is complex: concentrations around 10-9 M can stimulate growth, while concentrations at or above 10-8 M lead to a sharp inhibition of proliferation. psu.edunih.gov This dose-dependent effect highlights the nuanced control this compound exerts over cell cycle progression.

Table 2: Anti-Proliferative Effects of 1,25-Dihydroxyvitamin D3

| Cell Type | Effect | Mechanism | Reference |

| Mesenchymal Multipotent Cells | Inhibition of proliferation | Cell cycle arrest (G0/G1 phase), decreased PCNA expression | nih.gov |

| Primary Prostatic Epithelial Cells | Inhibition of proliferation | Dose- and time-dependent | researchgate.net |

| HL-60 Cells | Inhibition of proliferation (at ≥10-8 M) | Complex dose-dependent response | psu.edunih.gov |

| Regulatory T cells | Inhibition of proliferation | Direct effect on cell division | nih.gov |

Immunomodulatory Effects (e.g., T-cell differentiation, cytokine regulation)

This compound exerts significant immunomodulatory effects, primarily by influencing T-cell differentiation and the production of cytokines. nih.govnih.gov The vitamin D receptor is expressed in most immune cells, including T lymphocytes, monocytes, and macrophages, making them responsive to this compound. mdpi.com

This compound can directly inhibit the proliferation of regulatory T cells (Tregs). nih.gov Furthermore, it plays a role in the differentiation of T helper (Th) cells. Studies have shown that it can decrease the proportion of Th17 cells and the Th17/Treg ratio. nih.gov In combination with IL-2, it can promote the development of regulatory T cells that express CTLA-4 and FoxP3, which are markers of adaptive regulatory T cells. nih.gov

A major aspect of its immunomodulatory function is the regulation of cytokine production. It has been demonstrated to significantly decrease the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), IL-2, IL-6, and IL-17 by peripheral blood mononuclear cells. nih.gov It can also inhibit the secretion of other pro-inflammatory cytokines like IL-8 and monocyte chemotactic protein-1 (MCP-1). frontiersin.org Conversely, there is evidence to suggest it may upregulate the anti-inflammatory cytokine IL-4. nih.gov This shift from a pro-inflammatory to a more anti-inflammatory cytokine profile underscores its potential in managing inflammatory and autoimmune conditions.

Table 3: Immunomodulatory Actions of 1,25-Dihydroxyvitamin D3

| Immune Cell Type | Effect | Key Molecules Involved | Reference |

| Regulatory T cells (Tregs) | Inhibition of proliferation, promotion of IL-10 production | - | nih.gov |

| T helper cells (Th) | Decreased Th17 differentiation | - | nih.gov |

| CD4+ T cells | Promotion of adaptive regulatory T cell development | CTLA-4, FoxP3 | nih.gov |

| Peripheral Blood Mononuclear Cells | Decreased pro-inflammatory cytokine production | IFN-γ, TNF-α, IL-2, IL-6, IL-17 | nih.gov |

| Human Periodontal Ligament-derived Mesenchymal Stromal Cells (hPDL-MSCs) | Decreased pro-inflammatory cytokine secretion | IL-6, IL-8, MCP-1 | frontiersin.org |

Osteocalcin (B1147995) Secretion Regulation in Osteoblastic Cells

This compound plays a crucial role in bone metabolism through its effects on osteoblastic cells, which are responsible for bone formation. mdpi.com One of the key functions it regulates is the secretion of osteocalcin, a major non-collagenous protein in the bone matrix. nih.gov

The response of osteocalcin secretion to this compound can be influenced by factors such as donor age and the skeletal origin of the osteoblastic cells. nih.gov Studies have shown that in human osteoblastic cells, treatment with 1,25(OH)2D3 leads to an increase in osteocalcin mRNA and protein secretion. nih.gov However, this response appears to diminish with age and is associated with a decrease in the expression of the vitamin D receptor (VDR) mRNA, particularly in osteoblastic cells derived from cortical bone. nih.govresearchgate.net

For instance, in osteoblastic cells from younger donors, osteocalcin secretion is higher and peaks after stimulation with 10-6–10-8 mol/L of 1,25(OH)2D3. nih.gov In contrast, cells from older donors show a blunted response. nih.gov This suggests that the anabolic effects of this compound on bone may be age-dependent and linked to the expression levels of its receptor in osteoblasts. Interestingly, this compound also stimulates osteoblastic cells to release a soluble factor that in turn increases the bone-resorbing activity of osteoclasts, indicating a complex role in bone remodeling. nih.gov

Table 4: Regulation of Osteocalcin by 1,25-Dihydroxyvitamin D3 in Osteoblastic Cells

| Parameter | Observation | Influencing Factors | Reference |

| Osteocalcin mRNA | Increased expression following treatment | Donor age, skeletal site of origin | nih.gov |

| Osteocalcin Secretion | Increased secretion following treatment | Donor age, VDR mRNA expression | nih.gov |

| Age-related Response | Decreased response with increasing age | Associated with decreased VDR mRNA | nih.govresearchgate.net |

| Optimal Stimulatory Concentration (Younger Donors) | 10-6–10-8 mol/L | - | nih.gov |

| Indirect Effect | Stimulates release of a factor that increases osteoclastic resorption | - | nih.gov |

Structure Activity Relationship Sar of 1,25 Dihydroxy 19 Norprevitamin D3 and Its Analogs

Elucidating the Relationship Between Structural Features and VDR Binding Affinity

The binding of a vitamin D analog to the VDR is the initial step in mediating its genomic effects. nih.gov The affinity of this binding is a critical determinant of the compound's potency. In 19-nor-1,25(OH)2D3 analogs, the fundamental interaction points with the VDR, primarily the 1α- and 25-hydroxyl groups, remain crucial for high-affinity binding. The 1α-hydroxyl group, in particular, is considered essential for anchoring the A-ring within the VDR's ligand-binding pocket. nih.govnih.gov

Seco-A-ring analogs of 1α,25-dihydroxy-19-norvitamin D3 have been synthesized to probe the importance of the A-ring's cyclic structure. nih.gov Interestingly, some of these open-ring compounds show a substantial ability to bind to the VDR, indicating that the intact carbocyclic A-ring is not an absolute requirement for receptor interaction, provided key hydroxyl groups are spatially oriented correctly. nih.govnih.gov

Impact of A-Ring Modifications on Selectivity and Potency

The A-ring of 19-norvitamin D analogs is a prime target for structural modification to achieve selective biological activity. nih.govnih.gov Alterations at various positions, including C-1, C-2, and C-3, have yielded compounds with distinct biological profiles. nih.govnih.gov

One of the most significant modifications is the dehydroxylation at the C-1 or C-3 positions. While the 1α-hydroxyl group is traditionally seen as vital, certain 1-dehydroxylated 19-nor analogs have been shown to possess potent cell-differentiating and antiproliferative activities, sometimes even greater than the parent compound, despite having a very low affinity for the VDR. nih.gov This suggests that while VDR binding is important, other factors, potentially related to interactions with transcriptional cofactors, may play a significant role in the mechanism of action for these specific A-ring modified analogs. nih.gov

The synthesis of seco-A-ring 19-nor analogs, where the A-ring is opened, has been a strategy to understand the ring's role. nih.gov Some of these analogs, despite the drastic structural change, retain significant VDR binding ability and can exhibit selective biological actions, such as intestinal calcium transport activity, separate from broader calcemic effects. nih.govresearchgate.net This highlights that the A-ring's primary role might be to correctly position the critical hydroxyl groups for VDR interaction, a function that can be mimicked by an open-chain structure. nih.gov

Furthermore, the creation of A-ring stereoisomers, such as 3-epi-19-nor-previtamin D3 derivatives, provides tools to investigate the specific conformational requirements of the A-ring for binding and activity. nih.gov These locked analogs help to dissect the contributions of different A-ring conformations to genomic and non-genomic signaling pathways. nih.gov

| Analog Type | Modification | Impact on VDR Affinity | Impact on Potency/Selectivity |

| 1-dehydroxy-19-nor | Removal of 1α-OH group | Extremely low | Potent cell differentiation activity, suggesting alternative mechanisms |

| Seco-A-ring 19-nor | A-ring is opened | Substantial binding retained in some cases | Can show selective intestinal calcium transport activity |

| 3-epi-19-nor | Inversion of stereochemistry at C-3 | Variable, used to probe conformational needs | Helps differentiate genomic vs. non-genomic pathways |

Influence of Side-Chain Alterations on Biological Profiles

The flexible side-chain of 1,25(OH)2D3 plays a crucial role in determining the biological profile of the molecule, and this holds true for the 19-nor analogs. nih.govnih.gov Modifications to the side chain are a key strategy for developing analogs with enhanced therapeutic properties and reduced calcemic side effects. nih.gov

Hybrid analogs, featuring modifications in both the A-ring and the side chain, have been a focus of development. nih.gov For example, combining the 19-nor A-ring structure with a 22-oxa modification in the side chain has been explored. nih.gov Such alterations can influence how the ligand is metabolized and how it interacts with the VDR and other proteins, leading to changes in the biological response.

Introducing structural constraints or new functional groups to the side chain can significantly alter a compound's activity. The goal is often to create a more rigid side chain that may adopt a more favorable conformation for VDR binding or to introduce groups that can form additional stabilizing contacts within the ligand-binding pocket. nih.gov Even drastic modifications, such as attaching new hydroxylated side chains to the C-18 methyl group instead of C-17, have yielded analogs with potent antiproliferative activity but a lack of calcemic effects, making them promising candidates for treating hyperproliferative diseases. nih.gov

The biological evaluation of these side-chain modified analogs often reveals a dissociation between their VDR binding affinity and their ultimate biological potency, again pointing to the complexity of vitamin D signaling pathways. nih.gov

| Side-Chain Modification | Example | Observed Biological Effect |

| Hybrid (A-ring & Side-Chain) | 19-nor-22-oxa-1α,25(OH)2D3 | Investigated for unique biological activities and VDR interaction |

| Relocated Side-Chain | Hydroxylated side-chain at C-18 | Potent antiproliferative activity with no associated calcemic effects |

Conformational Requirements for Optimized VDR Interaction and Biological Efficacy

The biological activity of 1,25(OH)2D3 and its analogs is intimately linked to their three-dimensional shape. The molecule exists as a mixture of conformers, and the specific conformation that binds to the VDR is critical for initiating a biological response. nih.gov The VDR itself is a dynamic protein, and the binding of a ligand like 1,25(OH)2D3 induces a conformational change in the receptor, particularly in a region known as helix 12 (H12). nih.govnih.gov This repositioning of H12 is essential for the recruitment of coactivator proteins that are necessary for gene transcription. nih.gov

The structure of the VDR ligand-binding domain complexed with various analogs shows that the receptor can accommodate a range of ligand shapes. nih.gov However, for maximum biological efficacy, the analog's conformation must not only ensure high-affinity binding but also effectively induce the necessary conformational change in the VDR to facilitate the assembly of the transcriptional machinery. nih.gov

Stereochemical Determinants of Function (e.g., 14-epi, 6-s-cis/6-s-trans)

The stereochemistry of vitamin D analogs is a critical factor governing their function. Subtle changes in the spatial arrangement of atoms can lead to dramatic differences in biological activity.

14-epi Analogs: The epimerization at the C-14 position results in analogs with a different geometry of the CD-ring system. This structural change can significantly impact how the molecule fits into the VDR ligand-binding pocket and its subsequent biological activity profile.

6-s-cis/6-s-trans Conformation: The single bond between C-6 and C-7 allows for rotation, resulting in a continuum of shapes between two principal conformers: the 6-s-cis form, which is more steroid-like, and the 6-s-trans form, which is more extended. nih.gov The hormonally active form of vitamin D that binds to the nuclear VDR to mediate genomic responses is thought to be a twisted 6-s-trans conformer, but the molecule can rapidly interconvert between the two forms.

To investigate the roles of these specific conformations, "locked" analogs have been synthesized that are fixed in either the 6-s-cis or 6-s-trans geometry. Studies with these locked analogs of 1α,25(OH)2D3 have revealed that the 6-s-cis conformation is preferred for mediating rapid, non-genomic responses. nih.gov In contrast, 6-s-trans locked analogs were found to be inactive or significantly less active in both rapid and genomic assays. nih.gov Interestingly, 6-s-cis locked analogs also bound poorly to the nuclear VDR and were less effective in genomic assays, suggesting that conformational flexibility is key for the full spectrum of vitamin D activity. nih.gov

The synthesis of 19-nor-previtamin D3 analogs, which are inherently locked in a 6-s-cis-like conformation due to the absence of the C-19 methyl group preventing rearrangement to the vitamin D form, provides valuable tools for studying the specific actions of this conformation. nih.gov These molecules, such as 1α,25-dihydroxy-3-epi-19-nor-previtamin D3, allow for a focused investigation of the genomic and non-genomic mechanisms of the previtamin form of the hormone. nih.gov

| Stereochemical Feature | Description | Functional Implication |

| 14-epi | Inversion of stereochemistry at C-14 | Alters CD-ring geometry, impacting VDR fit and biological profile |

| 6-s-cis Conformation | Steroid-like, bent shape | Preferred for rapid, non-genomic responses. Poor agonist for genomic responses. nih.gov |

| 6-s-trans Conformation | Extended shape | Inactive or poorly active for both genomic and non-genomic responses when locked. nih.gov |

| 19-nor-previtamin D3 | Locked in a 6-s-cis-like conformation | Serves as a tool to specifically study the actions of the previtamin D form. nih.gov |

Future Directions and Emerging Avenues in 1,25 Dihydroxy 19 Norprevitamin D3 Research

Rational Design and Synthesis of Next-Generation 19-nor Analogs with Enhanced Functional Selectivity

The rational design and synthesis of new 1α,25-dihydroxy-19-norvitamin D3 analogs are geared towards creating molecules with enhanced functional selectivity. nih.gov The goal is to dissociate the beneficial antiproliferative and cell-differentiating effects from the undesirable calcemic effects that often limit the therapeutic use of the natural hormone, 1α,25-dihydroxyvitamin D3. nih.gov

A key strategy involves modifications to the A-ring of the vitamin D molecule. For instance, introducing substituents at the C2 position has been shown to significantly alter the biological potency of 19-nor analogs by affecting the orientation of the 1α-hydroxyl group. mdpi.com Syntheses of C2-substituted analogs, such as those with alkoxy groups, have yielded compounds with potent cell-differentiating activity. mdpi.com For example, the α-methoxy-substituted C2α-7a analog demonstrated an ED50 value of 0.38 nM in HL-60 cell differentiation, making it 26-fold more potent than the natural hormone. mdpi.com

Another approach focuses on creating analogs with modified diene systems. nih.gov For example, 6-substituted analogs of 1α,25-dihydroxy-19-norvitamin D3 have been synthesized to prevent conversion to their previtamin forms. nih.gov However, the introduction of a bulky, polar substituent at C-6 was found to decrease the binding affinity to the vitamin D receptor (VDR). nih.gov

Convergent synthetic strategies, such as the Wittig-Horner reaction and Julia-type olefination, are commonly employed to efficiently produce these complex molecules. mdpi.comnih.gov These methods involve the independent synthesis of the A-ring and the CD-ring/side chain fragments, which are then coupled together. nih.gov Starting materials like (-)-quinic acid are often used for the enantiomerically pure synthesis of the A-ring precursors. mdpi.comnih.gov

The table below summarizes some of the key synthetic strategies and resulting analogs:

| Starting Material | Synthetic Strategy | Key Modification | Resulting Analog(s) | Reference |

| (-)-Quinic acid | Wittig-Horner reaction | A-ring modification | 19-nor-vitamin D derivative 25 | nih.gov |

| Aldehyde 41 | Stereospecific ene cyclization, Wittig-Horner coupling | Singly dehydroxylated A-ring | Analogs 44-47 | nih.gov |

| (-)-Quinic acid | Julia-type olefination | A-ring modification | Diastereomeric mixture 45:46 | mdpi.com |

| D-mannose (87) | Condensation | Diene modification (amide bond instead of diene) | Amides 90 | nih.gov |

| Bicyclic organoboron derivative (CD-ring) and Alkenyl halides (A-ring) | Suzuki-Miyaura cross-coupling | C6-substitution | 6-substituted analogs of 1α,25-dihydroxy-19-norvitamin D3 | nih.gov |

These rational design approaches, guided by an understanding of structure-activity relationships, are paving the way for next-generation 19-nor analogs with improved therapeutic profiles. nih.govmdpi.com

High-Throughput Screening and Combinatorial Chemistry Approaches for Novel Ligand Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools being utilized to accelerate the discovery of novel ligands for the vitamin D receptor (VDR), including 19-nor analogs. nih.govchemrxiv.org These methods allow for the rapid synthesis and evaluation of large, diverse chemical libraries, significantly increasing the chances of identifying compounds with desired biological activities. nih.govbroadinstitute.org

Combinatorial chemistry enables the creation of extensive libraries of molecules through various synthetic methods. nih.gov These can be either focused libraries, designed around a specific scaffold known to interact with the target, or diverse libraries that explore a wider range of chemical space. nih.govbroadinstitute.org For instance, a parallel chemistry approach was used to synthesize novel analogs of GW0742, a peroxisome proliferator-activated receptor δ (PPARδ) agonist, and screen them for cross-reactivity with the VDR. acs.org This led to the identification of compounds that were potent inhibitors of VDR-mediated transcription. acs.org

Once these libraries are generated, HTS is employed to screen them against the target, which in this case is the VDR. nih.gov A variety of assays can be used in HTS, including:

Binding assays: These directly measure the affinity of the library compounds to the VDR. nih.gov

Functional assays: These can be biochemical assays, enzymatic assays, or cell-based assays that measure the biological response triggered by the ligand binding to the receptor. nih.gov

Cell-based assays: These can include direct cytotoxicity assays, receptor-binding assays in a cellular context, or cell-signaling assays using reporter genes. nih.gov

A notable example of a successful application is the use of an in situ click chemistry screening approach with an OBOC (one-bead-one-compound) library to identify multi-ligand protein-capture agents without prior knowledge of high-affinity agents. nih.gov

Virtual screening, a computational counterpart to HTS, is also increasingly used. mdpi.com This involves using computer models to predict the binding affinity and activity of virtual compound libraries, thereby filtering and prioritizing candidates for experimental testing. mdpi.com Ligand-based virtual screening (LBVS) uses information from known active compounds, while structure-based virtual screening (SBVS) relies on the 3D structure of the target protein to dock and score potential ligands. mdpi.com

The integration of combinatorial chemistry with advanced screening methods provides a robust platform for the discovery of new VDR ligands with potentially novel mechanisms of action and improved therapeutic properties. chemrxiv.org

Advanced Structural and Computational Modeling for Precise VDR-Ligand Interactions

Advanced structural and computational modeling techniques are indispensable for understanding the precise interactions between 1,25-dihydroxy-19-norprevitamin D3 analogs and the vitamin D receptor (VDR). nih.gov These methods provide detailed insights at the atomic level, guiding the rational design of new ligands with enhanced selectivity and efficacy. broadinstitute.org

X-ray crystallography has been instrumental in revealing the three-dimensional structure of the VDR ligand-binding domain (LBD) in complex with various ligands. nih.gov These crystal structures show how the ligand binds within the genomic pocket (G pocket) of the VDR, inducing a conformational change that facilitates the interaction with coactivator proteins. nih.gov The binding of an agonistic ligand typically involves hydrogen bond interactions with key residues such as H305 and H397, leading to the repositioning of helix 12 and the formation of the coactivator binding site. nih.gov

Computational modeling complements these experimental techniques by allowing for the dynamic simulation of VDR-ligand interactions. nih.gov Molecular docking studies can predict the preferred binding orientation of a novel analog within the VDR's ligand-binding pocket. mdpi.com For example, modeling studies of vitamin D analogs with modifications at the C-2 position have shown that biologically active analogs nest themselves in the binding pocket in a way that allows for favorable π-π interactions with tryptophan aromatic rings. nih.gov In contrast, inactive analogs adopt a different orientation. nih.gov

These models have also highlighted the importance of specific hydrophobic contacts for biological activity. nih.gov For instance, interactions between the 21-methyl group of the ligand and amino acid residues like V296, L305, and L309 in the VDR are crucial for bone calcium mobilization. nih.gov Inactive 2β-methyl-19-nor analogs lack these critical interactions. nih.gov

Structure-based computational design methods, such as the Multiple Copy Simultaneous Search (MCSS) method, can be used to map the active site of the VDR and guide the design of focused combinatorial libraries. broadinstitute.org This approach helps to select regions of chemical space that are more likely to yield effective ligands. broadinstitute.org

The table below highlights key findings from structural and computational studies of VDR-ligand interactions:

| Technique | Key Finding | Implication for Ligand Design | Reference |

| X-ray Crystallography | Reveals the 3D structure of the VDR-LBD in complex with ligands, showing the formation of the coactivator binding site. | Allows for the design of ligands that can optimally fit the binding pocket and induce the desired conformational changes. | nih.gov |

| Molecular Modeling | Predicts the binding orientation of analogs and identifies key interactions, such as π-π stacking with tryptophan residues. | Guides the modification of analogs to enhance favorable interactions and improve biological activity. | nih.gov |

| Computational Modeling | Identifies critical hydrophobic contacts between the ligand and specific VDR residues (e.g., V296, L305, L309) for calcemic activity. | Enables the design of analogs that can selectively engage or avoid these contacts to modulate biological effects. | nih.gov |

| MCSS Method | Maps the VDR active site to guide the design of focused combinatorial libraries. | Increases the efficiency of discovering novel and potent VDR ligands by focusing on promising chemical scaffolds. | broadinstitute.org |

By providing a detailed understanding of the molecular basis of VDR activation, these advanced modeling techniques are crucial for the development of next-generation 19-nor analogs with precisely tailored biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.